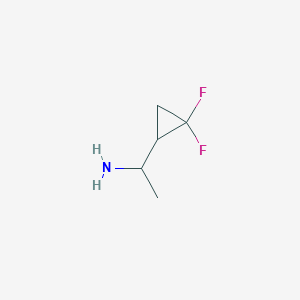

1-(2,2-Difluorocyclopropyl)ethan-1-amine

Description

1-(2,2-Difluorocyclopropyl)ethan-1-amine (CAS: 1909336-12-4) is a fluorinated cyclopropylamine derivative with the molecular formula C₅H₉F₂N and a molecular weight of 121.13 g/mol . Its structure combines a strained 2,2-difluorocyclopropyl ring with an ethanamine moiety, conferring unique electronic and steric properties. This compound is synthesized to ≥95% purity and is utilized as a versatile intermediate in pharmaceutical and agrochemical research, particularly for developing bioactive molecules with enhanced metabolic stability and target selectivity .

Properties

IUPAC Name |

1-(2,2-difluorocyclopropyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c1-3(8)4-2-5(4,6)7/h3-4H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYXLJTYTVJBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)ethan-1-amine typically involves the cyclopropanation of alkenes using difluorocarbene intermediates. One common method includes the reaction of 2,2-difluorostyrenes with difluorocarbene in the presence of potassium fluoride and 18-crown-6, which enhances the yield . The reaction is carried out under high temperatures, typically around 180-190°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of difluorocyclopropyl ketones or aldehydes.

Reduction: Formation of difluorocyclopropyl alcohols or amines.

Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The cyclopropyl ring can introduce strain into the molecular structure, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

1-Amino-2,2-difluorocyclopropane (CAS: N/A)

- Molecular Formula : C₃H₅F₂N

- Key Differences : Lacks the ethylamine side chain, resulting in reduced steric bulk.

- Applications: Serves as a precursor for quinolone antibiotics (e.g., 6,8-difluoro-1-(2,2-difluorocyclopropyl)-1,4-dihydro-4-oxo-7-(piperazinyl)-3-quinolinecarboxylic acid) via reactions with piperazine .

- Synthesis : Derived from 2,2-difluorocyclopropane through multi-step functionalization .

2-(2,2-Difluorocyclopropyl)ethan-1-amine (CAS: 123131-70-4)

- Molecular Formula : C₅H₉F₂N

- Key Differences : Positional isomer of the target compound; the amine group is attached to the ethyl chain rather than the cyclopropane ring.

- Properties : Similar molecular weight (121.13 g/mol) but distinct reactivity due to altered electronic distribution .

- Applications : Used in ligand design for catalytic systems, though less prominent in drug development compared to its cyclopropane-attached counterpart .

1-(3,3-Difluorocyclopentyl)ethan-1-amine (CAS: 1697951-90-8)

- Molecular Formula : C₇H₁₃F₂N

- Key Differences : Larger cyclopentyl ring with geminal difluorination, reducing ring strain and increasing lipophilicity.

- Applications : Explored in central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .

Functionalized Cyclopropylamine Derivatives

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CAS: 220352-38-5)

1-[3-(Difluoromethoxy)phenyl]ethan-1-amine (CAS: 926263-64-1)

- Molecular Formula: C₉H₁₁F₂NO

- Key Differences : Difluoromethoxy group increases electronegativity and metabolic resistance.

- Applications : Used in antiviral and anti-inflammatory agents .

Non-Cyclopropane Fluorinated Amines

2,2-Diphenylethan-1-amine (CAS: N/A)

1-(Trifluoromethyl)cyclopropan-1-amine (CAS: 1314398-34-9)

- Molecular Formula : C₄H₆F₃N

- Key Differences : Trifluoromethyl group enhances electron-withdrawing effects and acidity (pKa ~8.5).

- Applications : Intermediate in protease inhibitors and fluorinated surfactants .

Comparative Analysis Table

Research Findings and Trends

- Synthetic Accessibility : The target compound is synthesized via palladium-catalyzed reductions or enzymatic transaminations (e.g., transaminase-mediated routes), offering enantiomeric excess >99% in optimized conditions .

- Pharmacological Advantages: Fluorination at the cyclopropane ring reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogues (e.g., 2,2-diphenylethan-1-amine) .

- Agrochemical Performance: Derivatives with difluorocyclopropyl groups exhibit 3–5× higher pesticidal activity against Spodoptera frugiperda compared to non-fluorinated cyclopropane amines .

Biological Activity

1-(2,2-Difluorocyclopropyl)ethan-1-amine, also known as 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride, is a compound that has recently attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its antiviral properties, structural characteristics, and preliminary research findings.

Structural Overview

The molecular formula for 1-(2,2-difluorocyclopropyl)ethan-1-amine is . The compound features a difluorocyclopropyl group attached to an ethanamine backbone, which contributes to its distinct biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉F₂N |

| SMILES | CC(C1CC1(F)F)N |

| InChI | InChI=1S/C5H9F2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H₂ |

| InChIKey | JFMDNCKAFKFJTR-UHFFFAOYSA-N |

Antiviral Properties

Preliminary studies indicate that 1-(2,2-difluorocyclopropyl)ethan-1-amine exhibits notable antiviral activity, particularly against influenza viruses. The compound's mechanism of action is not fully understood; however, it is hypothesized that it may interact with viral proteins, potentially inhibiting their function. This suggests a promising avenue for further pharmacological evaluation and development as an antiviral agent.

Interaction with Biological Targets

Research is ongoing to explore the interactions of this compound with various biological targets. Initial findings suggest that it may have the capability to inhibit specific viral pathways. The unique structural features of the compound likely contribute to its interaction with these targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2,2-difluorocyclopropyl)ethan-1-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,2-Difluorocyclopropyl)ethan-1-amine | Similar difluorocyclopropyl group | Different position of amine group |

| 1-Azabicyclo[3.3.0]octane derivatives | Bicyclic structure with nitrogen | Potentially different pharmacological profiles |

| Cyclopropylamine derivatives | Basic cyclopropyl structure | Varying levels of fluorination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.